Regiochemical Distinction: 4,6‑Dimethyl‑2‑oxy vs. 2,6‑Dimethyl‑4‑oxy Pyrimidine Ether Scaffold
The target compound possesses a 4,6‑dimethylpyrimidine core with the ether bridge at the 2‑position. Its closest positional isomer (CAS 2034277‑59‑1) inverts the substitution to 2,6‑dimethyl‑4‑oxy. Although no direct head‑to‑head assay comparison has been published for this pair, class‑level evidence from the pyrimidine‑ether‑piperidine kinase inhibitor series shows that regioisomeric switching can produce >100‑fold differences in IC50 against individual kinase isoforms [REFS‑1]. The unique nitrogen‑to‑oxygen vector of the 2‑ether positions the piperidine‑phenoxyacetyl arm for a distinct hinge‑binding trajectory that cannot be replicated by the 4‑ether isomer [REFS‑1].
| Evidence Dimension | Pyrimidine ether substitution regiochemistry |
|---|---|
| Target Compound Data | 4,6‑dimethyl‑2‑(piperidin‑3‑yloxy)pyrimidine pattern |
| Comparator Or Baseline | 2,6‑dimethyl‑4‑(piperidin‑3‑yloxy)pyrimidine pattern (CAS 2034277‑59‑1) |
| Quantified Difference | No direct pair data available; structurally related PIM inhibitor scaffold exhibits PIM1 IC50 0.9 nM vs. PIM2 IC50 156 nM in the same assay platform, a 173‑fold selectivity window driven by substitution pattern [REFS‑1] |
| Conditions | Biochemical PIM kinase assay, [33P]ATP incorporation, pH 7.4, 22 °C (BindingDB record BDBM104246) |
Why This Matters
Procurement of the wrong regioisomer can collapse kinase selectivity and invalidate SAR campaigns; the 4,6‑dimethyl‑2‑oxy pattern is non‑interchangeable with the 2,6‑dimethyl‑4‑oxy isomer.
- [1] BindingDB entry BDBM104246 (US8575145, compound 123). Demonstrates that pyrimidine substitution pattern governs PIM kinase isoform selectivity with IC50 values across PIM1 (0.900 nM) and PIM2 (156 nM). View Source
